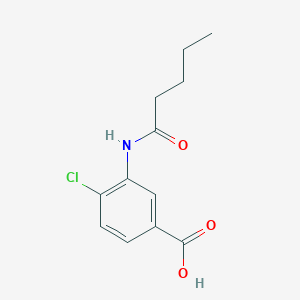
4-phenyl-1-(phenylsulfonyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-phenyl-1-(phenylsulfonyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide, also known as PPTT, is a thiazole-based compound that has attracted attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
4-phenyl-1-(phenylsulfonyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide inhibits the activity of PTP1B by binding to the active site of the enzyme and preventing it from dephosphorylating insulin receptor substrate 1 (IRS-1). This leads to an increase in insulin signaling and glucose uptake in cells. 4-phenyl-1-(phenylsulfonyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide also inhibits the growth of cancer cells by inducing apoptosis and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
4-phenyl-1-(phenylsulfonyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-phenyl-1-(phenylsulfonyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide has low toxicity and does not affect the viability of normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-phenyl-1-(phenylsulfonyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide is its specificity for PTP1B, which reduces the risk of off-target effects. 4-phenyl-1-(phenylsulfonyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide has also been shown to have good pharmacokinetic properties, making it a potential drug candidate. However, 4-phenyl-1-(phenylsulfonyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide has low solubility in water, which can limit its use in some experiments.
Zukünftige Richtungen
1. Development of 4-phenyl-1-(phenylsulfonyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide derivatives with improved solubility and potency.
2. Investigation of the potential of 4-phenyl-1-(phenylsulfonyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide as a treatment for other metabolic disorders.
3. Study of the mechanism of action of 4-phenyl-1-(phenylsulfonyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide in cancer cells to identify potential targets for combination therapy.
4. Investigation of the effects of 4-phenyl-1-(phenylsulfonyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide on the gut microbiome and its potential as a prebiotic.
5. Development of 4-phenyl-1-(phenylsulfonyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide-based biosensors for the detection of PTP1B activity in cells.
In conclusion, 4-phenyl-1-(phenylsulfonyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide is a thiazole-based compound that has shown promising results in scientific research. Its ability to inhibit the activity of PTP1B makes it a potential drug candidate for the treatment of type 2 diabetes and obesity. 4-phenyl-1-(phenylsulfonyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide also has anticancer activity and low toxicity. Future research should focus on the development of 4-phenyl-1-(phenylsulfonyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide derivatives with improved properties and the investigation of its potential in other areas of medicine.
Synthesemethoden
The synthesis of 4-phenyl-1-(phenylsulfonyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide involves the reaction of 2-aminothiazole with piperidine-4-carboxylic acid, followed by the reaction with phenylsulfonyl chloride and phenyl isocyanate. The final product is obtained after purification using column chromatography. The synthesis of 4-phenyl-1-(phenylsulfonyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4-phenyl-1-(phenylsulfonyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide has shown potential applications in medicinal chemistry due to its ability to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and is a potential target for the treatment of type 2 diabetes and obesity. 4-phenyl-1-(phenylsulfonyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide has also been shown to have anticancer activity by inhibiting the growth of cancer cells.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-4-phenyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c25-19(23-20-22-13-16-28-20)21(17-7-3-1-4-8-17)11-14-24(15-12-21)29(26,27)18-9-5-2-6-10-18/h1-10,13,16H,11-12,14-15H2,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPYZHRFGLHCSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)C(=O)NC3=NC=CS3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R*,6R*)-2-allyl-1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5194537.png)
![2-[2-oxo-2-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5194567.png)
![5-(2-thienyl)-3-(4-thiomorpholinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5194574.png)



![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5194592.png)
![N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B5194600.png)
![1-(methylsulfonyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5194604.png)
![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5194618.png)

![N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine](/img/structure/B5194627.png)
![N-[4-(N-{[(2,4-difluorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5194633.png)